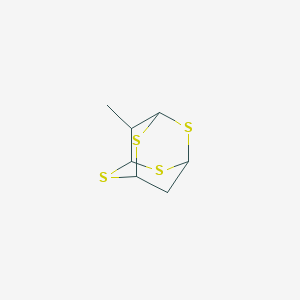

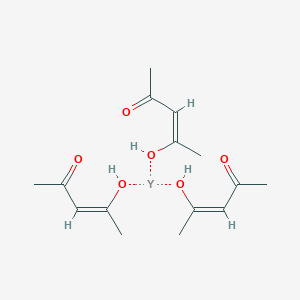

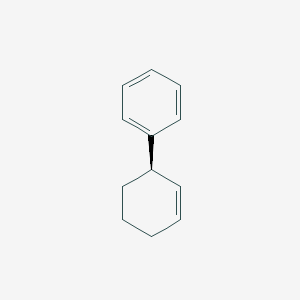

![molecular formula C7H12N2O B101660 六氢吡咯并[1,2-a]吡嗪-1(2H)-酮 CAS No. 16620-61-4](/img/structure/B101660.png)

六氢吡咯并[1,2-a]吡嗪-1(2H)-酮

描述

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that is part of a broader class of dihydropyrrolopyrazinones. These compounds are of significant interest due to their presence in a range of bioactive natural products and their analogues. The synthesis and functionalization of these heterocycles have been extensively studied because of their potential bioactivity, particularly in the context of medicinal chemistry .

Synthesis Analysis

The synthesis of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives can be achieved through various synthetic strategies. One approach involves the fusion of a pyrazinone ring to an existing pyrrole using starting materials such as 2-pyrrolyltrichloroacetone, which can be further processed through reactions like monoesterification, bromine displacement, cyclization to lactone, and amidation . Another method includes the use of multicomponent reactions, such as the modification of the Ugi reaction, to construct novel heterocyclic structures . Additionally, the synthesis of related hexahydropyrrolopyrroles can be achieved through Cu(I)-NHC catalysis, which involves an unusual N-C2 azirine bond cleavage, suggesting a free radical reaction mechanism .

Molecular Structure Analysis

The molecular structure of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been characterized using various spectroscopic techniques, including IR, ^1H NMR, ^13C NMR, MS, and HRMS. In some cases, the molecular structure has been further confirmed by single crystal X-ray analysis, providing detailed insights into the stereochemistry and conformation of these compounds .

Chemical Reactions Analysis

Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one and its derivatives can undergo a variety of chemical reactions that allow for the introduction of functional groups and the formation of complex structures. For instance, the Horner-Wadsworth-Emmons reaction, followed by Claisen rearrangement, has been used to synthesize diversely functionalized hexahydropyrroloindoles . Additionally, intramolecular 1,3-dipolar cycloaddition reactions have been employed to synthesize related hexahydropyrrolopyrazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. For example, the introduction of various substituents can lead to compounds with intriguing optical properties, such as strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence. These properties are particularly relevant for the development of fluorescent dyes and materials with potential applications in imaging and sensing . The electronic properties of these compounds, such as two-photon absorption cross-section values, have also been measured, revealing their potential in the near-IR region .

科学研究应用

1. Anticancer Potential

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one, also known as PPDHMP, has been extracted from a new marine bacterium, Staphylococcus sp. strain MB30, and has shown in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells .

- Methods of Application: The PPDHMP was purified through silica gel column chromatography and preparative HPLC. The compound was then applied to cancer cells in a dose-dependent manner .

- Results: The PPDHMP-treated cancer cells exhibited an array of morphological changes such as nuclear condensation, cell shrinkage, and formation of apoptotic bodies. The compound was also effective in arresting the cell cycle at the G1 phase .

2. Antibiotic Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has been isolated from a marine bacteria Bacillus tequilensis MSI45 and has shown potent inhibitory effects on multidrug resistant Staphylococcus aureus .

- Methods of Application: The antimicrobial compound was purified using silica gel column chromatography and high-performance liquid chromatography. The compound was then applied to the bacteria .

- Results: The compound showed a potent inhibitory effect on multidrug resistant S. aureus with an MIC of 15 0.172 mg L 1 and MBC of 20 0.072 mg L 1 .

3. Algicidal Agent

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazine-1(2H)-one has been reported as an algicidal agent against Microcystis aeruginosa .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Synthesis of Lactam and Ketone Precursors

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has been used in the synthesis of lactam and ketone precursors of 2,7-substituted octahydro-pyrrolo .

- Methods of Application: The synthetic sequence leading to the ketones starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester or reductive cyclization of the amino keto ester .

- Results: The resulting piperazin-2-yl-acetates and -propanoates are then subjected to alkylation with methyl bromoacetate, Dieckmann cyclization, and acidic demethoxycarbonylation .

4. Synthesis of Lactam and Ketone Precursors

- Summary of Application: Hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one has been used in the synthesis of lactam and ketone precursors of 2,7-substituted octahydro-pyrrolo .

- Methods of Application: The synthetic sequence leading to the ketones starts with the construction of the piperazine ring through intramolecular 1,4-addition of the unsaturated amino ester 18 or reductive cyclization of the amino keto ester 11. The resulting piperazin-2-yl-acetates 19 and -propanoates 12 are then subjected to alkylation with methyl bromoacetate, Dieckmann cyclization and acidic demethoxycar-bonylation .

- Results: Depending on the reaction conditions, ring closure of the piperazin-2-ylpropanoates 12 afforded the lactams 6 or the 8a-methoxy lactam 14 .

未来方向

属性

IUPAC Name |

3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h6H,1-5H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIHMFNMKHDTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCCN2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

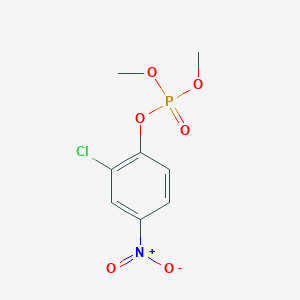

![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)

![5,11-dihydro-6H-indolo[3,2-c]quinolin-6-one](/img/structure/B101578.png)